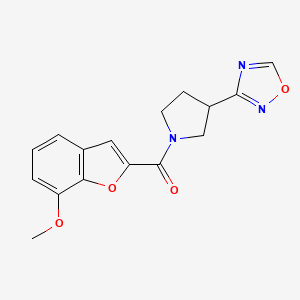

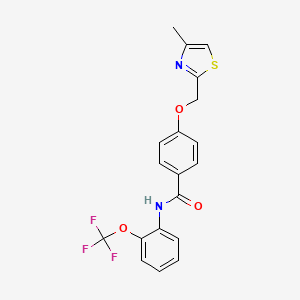

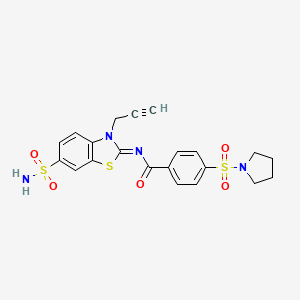

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a benzofuran ring. The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen atom and two nitrogen atoms . Pyrrolidine is a cyclic amine, and benzofuran is a fused aromatic ring containing a benzene and a furan ring .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole, pyrrolidine, and benzofuran rings. Oxadiazoles can participate in various reactions including nucleophilic substitution and ring-opening reactions .Applications De Recherche Scientifique

Agricultural Bioactivity

The 1,2,4-oxadiazole derivatives have been recognized for their broad spectrum of biological activities in agriculture. They are particularly noted for their moderate nematocidal activity against plant-parasitic nematodes and anti-fungal activity against pathogens like Rhizoctonia solani . These compounds, including variations of the core structure found in the compound , could serve as potential alternatives to traditional chemical pesticides, offering efficient and low-risk solutions for crop protection.

Antibacterial Agents

Compounds with the 1,2,4-oxadiazole moiety have shown strong antibacterial effects on strains such as Xanthomonas oryzae, which affect rice crops . The derivatives of this compound could be explored as potent antibacterial agents, potentially outperforming existing treatments like bismerthiazol and thiodiazole copper in terms of efficacy.

G-Protein Coupled Receptor (GPCR) Agonists

The oxadiazole derivatives have been identified as selective non-steroidal agonists for G-protein coupled bile acid receptor-1 (GPBAR1) . This receptor is a target for treating metabolic and inflammatory diseases, including type 2 diabetes and obesity. The compound could be a candidate for designing new drugs that selectively activate GPBAR1 without affecting other bile acid receptors.

Cancer Research

The epidermal growth factor receptor (EGFR) is a critical target in cancer therapy, and compounds with the 1,2,4-oxadiazole structure have been designed as EGFR inhibitors . The compound could be investigated for its potential as an innovative EGFR inhibitor with applications in anticancer therapy.

Antimicrobial Applications

Synthetic conjugates of oxadiazole derivatives have been evaluated for their antimicrobial properties, showing results comparable to reference drugs like amoxicillin . The compound could be synthesized into various conjugates to assess its effectiveness against a range of microbial strains.

Quantum Science and Technology

While not directly related to the compound’s chemical properties, the advancements in quantum science and technology could provide new methodologies for studying and manipulating molecules at the quantum level . This could lead to novel ways of understanding and utilizing the compound for various applications.

Drug Discovery and Design

The hydrolytic and metabolic stability of the 1,2,4-oxadiazole heterocycle makes it an important pharmacophore in drug discovery . The compound could be used as a template for creating novel drug molecules with enhanced stability and efficacy.

Environmental Applications

Given the potential for carbon dioxide sequestration in various geological formations, compounds like the one could be studied for their ability to facilitate or enhance this process, contributing to efforts in combating climate change .

Mécanisme D'action

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 is a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The molecular and cellular effects of this compound’s action include the lowering of blood glucose and insulin levels, increased insulin sensitivity, and enhanced energy expenditure . These effects are beneficial for the treatment of metabolic and inflammatory diseases.

Propriétés

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-21-12-4-2-3-10-7-13(23-14(10)12)16(20)19-6-5-11(8-19)15-17-9-22-18-15/h2-4,7,9,11H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTZQKUTLYSKIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)C4=NOC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide](/img/structure/B2772987.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2772990.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2773000.png)

![3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2773001.png)

![2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid](/img/structure/B2773003.png)

![N-cyclohexyl-3-(2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2773005.png)